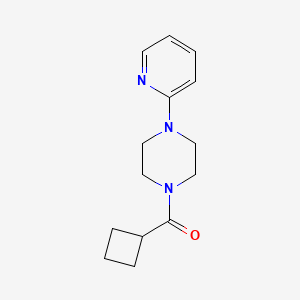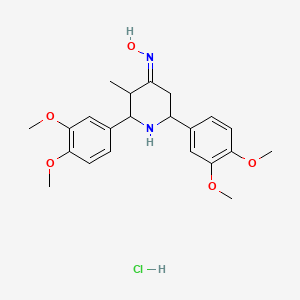
3-(2-chloro-4,5-dimethoxyphenyl)-2-(4-chlorophenyl)acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-chloro-4,5-dimethoxyphenyl)-2-(4-chlorophenyl)acrylonitrile, also known as CDMAC, is a chemical compound that has been of interest to the scientific community due to its potential applications in research. CDMAC is a derivative of phenylacrylonitrile, which is a class of compounds known for their biological and pharmacological activities. In
作用機序
The mechanism of action of 3-(2-chloro-4,5-dimethoxyphenyl)-2-(4-chlorophenyl)acrylonitrile is not fully understood. However, studies have suggested that this compound exerts its effects by modulating various signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway, the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, and the nuclear factor kappa B (NF-κB) pathway. This compound has also been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound can inhibit the proliferation and migration of cancer cells, induce apoptosis, and modulate various signaling pathways. In vivo studies have shown that this compound can reduce inflammation, oxidative stress, and neuronal damage in animal models of neurodegenerative diseases. This compound has also been shown to have low toxicity and good bioavailability, making it a promising candidate for drug development.
実験室実験の利点と制限
3-(2-chloro-4,5-dimethoxyphenyl)-2-(4-chlorophenyl)acrylonitrile has several advantages for lab experiments, including its high purity, low toxicity, and good solubility in common solvents. However, this compound also has some limitations, including its relatively high cost and limited availability. Additionally, this compound may have off-target effects due to its ability to modulate multiple signaling pathways, which can complicate data interpretation.
将来の方向性
There are several future directions for research on 3-(2-chloro-4,5-dimethoxyphenyl)-2-(4-chlorophenyl)acrylonitrile. One area of interest is the development of this compound-based drug candidates for the treatment of neurodegenerative diseases and cancer. Another area of interest is the elucidation of the mechanism of action of this compound, including its interactions with specific proteins and enzymes. Additionally, further studies are needed to determine the optimal dosing and administration of this compound for different applications. Finally, the synthesis of new derivatives of this compound with improved potency and selectivity is an area of ongoing research.
合成法
3-(2-chloro-4,5-dimethoxyphenyl)-2-(4-chlorophenyl)acrylonitrile can be synthesized through a multistep process involving the reaction of 2-chloro-4,5-dimethoxybenzaldehyde with malononitrile, followed by the reaction with 4-chlorobenzaldehyde. The final product is obtained through a cyclization reaction using ammonium acetate and acetic acid. The purity of the synthesized compound can be verified using techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
科学的研究の応用
3-(2-chloro-4,5-dimethoxyphenyl)-2-(4-chlorophenyl)acrylonitrile has been studied for its potential applications in various areas of scientific research, including neuroscience, cancer research, and drug development. In neuroscience, this compound has been shown to have neuroprotective effects against oxidative stress and excitotoxicity, which are implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In drug development, this compound has been used as a scaffold for the development of new drug candidates targeting various biological pathways.
特性
IUPAC Name |
(E)-3-(2-chloro-4,5-dimethoxyphenyl)-2-(4-chlorophenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2NO2/c1-21-16-8-12(15(19)9-17(16)22-2)7-13(10-20)11-3-5-14(18)6-4-11/h3-9H,1-2H3/b13-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLKVOFQBJNCKMP-QPEQYQDCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=C(C#N)C2=CC=C(C=C2)Cl)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C(=C1)/C=C(/C#N)\C2=CC=C(C=C2)Cl)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(2-pyridinylmethyl)thio]-1,3-benzothiazole](/img/structure/B5873877.png)

![2-methoxy-6-{[(6-methyl-2-pyridinyl)amino]methyl}phenol](/img/structure/B5873886.png)

![4-[2-(3,4-dimethylphenoxy)ethyl]morpholine](/img/structure/B5873898.png)






![N-(2-methoxy-5-methylphenyl)-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5873936.png)
![2-methoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5873945.png)

